![molecular formula C19H17FN4O2S B2879348 5-[(2-Fluorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline CAS No. 902432-68-2](/img/structure/B2879348.png)
5-[(2-Fluorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The [1,2,4]triazolo[1,5-c]quinazoline is a type of nitrogen-containing heterocyclic compound . These compounds are known for their superior pharmacological applications . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-c]quinazoline derivatives often involves the design and synthesis of a series of novel derivatives, which are then evaluated for their inhibitory activities toward certain kinases and antiproliferative activities against tested cell lines in vitro .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-c]quinazoline derivatives is characterized by a five-membered triazole ring fused with a quinazoline ring . The structure allows for a broad range of substituents, leading to a diverse array of bioactive molecules .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[1,5-c]quinazoline derivatives are typically related to their biological activities. For instance, some derivatives have been found to exhibit inhibitory activities toward certain kinases .Wissenschaftliche Forschungsanwendungen
Anti-Cancer Activity
Quinazoline derivatives, including the compound , have been found to exhibit anti-cancer properties . They can inhibit the growth of cancer cells and induce apoptosis, making them potential candidates for cancer treatment.
Anti-Inflammatory Activity
Quinazoline derivatives also show anti-inflammatory effects . They can inhibit the production of pro-inflammatory cytokines and other mediators of inflammation, which could be beneficial in the treatment of inflammatory diseases.
Anti-Bacterial Activity
These compounds have been found to possess anti-bacterial properties . They can inhibit the growth of various bacteria, suggesting their potential use as antibiotics.
Analgesic Activity
Quinazoline derivatives can also act as analgesics . They can relieve pain by inhibiting the transmission of pain signals in the nervous system.
Anti-Viral Activity
Some quinazoline derivatives have shown anti-viral properties . They can inhibit the replication of certain viruses, making them potential candidates for antiviral drugs.
Anti-Oxidant Activity
These compounds can act as antioxidants . They can neutralize harmful free radicals in the body, which can help prevent various diseases caused by oxidative stress.
Anti-Diabetic Activity
Some quinazoline derivatives have shown anti-diabetic properties . They can improve insulin sensitivity and glucose metabolism, making them potential candidates for diabetes treatment.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on [1,2,4]triazolo[1,5-c]quinazoline derivatives likely involve the design and synthesis of novel derivatives with improved biological activities and reduced side effects . This includes the development of derivatives with dual inhibitory activities, which may be more effective in overcoming drug resistance .
Eigenschaften
IUPAC Name |
5-[(2-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S/c1-11-21-18-13-8-16(25-2)17(26-3)9-15(13)22-19(24(18)23-11)27-10-12-6-4-5-7-14(12)20/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSGGKDXUKIMEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=CC=C4F)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Fluorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.